![molecular formula C20H25NOS2 B2970796 N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396800-38-6](/img/structure/B2970796.png)
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Description
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTAP is a kappa opioid receptor antagonist, which means that it blocks the activity of the kappa opioid receptor in the brain.
Scientific Research Applications
Synthesis and Structural Analysis
Research demonstrates the synthesis and structural elucidation of compounds with similar structural motifs, emphasizing their utility in constructing complex molecules. Gopal Sharma et al. (2018) described the synthesis of an anticancer drug through molecular docking analysis targeting the VEGFr receptor, highlighting the importance of such compounds in drug development (Sharma et al., 2018). Similarly, advancements in synthetic methodologies for creating cyclopropane-containing compounds provide valuable tools for designing new therapeutic agents (Spitzner & Swoboda, 1986).
Anticancer and Antitumor Activities
The development of heterocyclic compounds derived from similar structures has shown significant promise in antitumor evaluations. H. Shams et al. (2010) synthesized heterocyclic derivatives demonstrating high antiproliferative activity against various cancer cell lines (Shams et al., 2010). This underlines the potential of such compounds in the development of novel anticancer drugs.
Antimicrobial Activity
E. Darwish et al. (2014) explored the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities (Darwish et al., 2014). The study indicates the relevance of incorporating specific functional groups into compounds to enhance their biological activity.
properties
IUPAC Name |
N-cyclopropyl-2-(4-propan-2-ylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS2/c1-15(2)24-19-9-5-16(6-10-19)14-20(22)21(17-7-8-17)12-11-18-4-3-13-23-18/h3-6,9-10,13,15,17H,7-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNRFGMOCIJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(4-(isopropylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide |
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